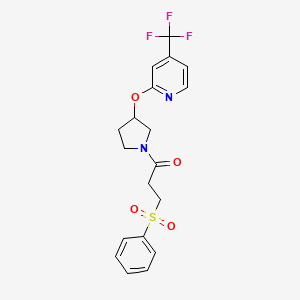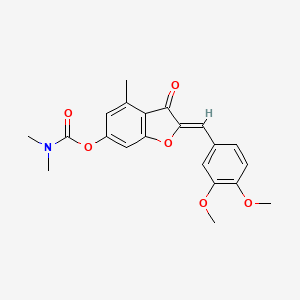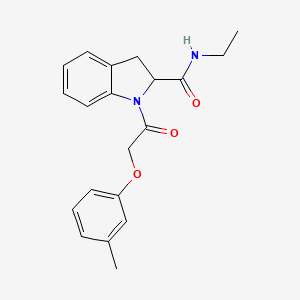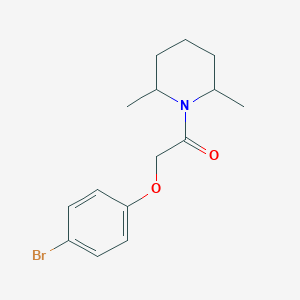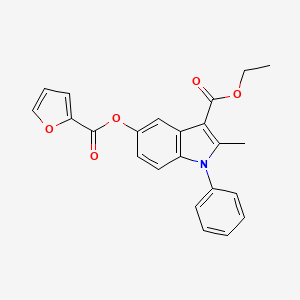![molecular formula C11H8F3NO2S B2773653 4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione CAS No. 338421-23-1](/img/structure/B2773653.png)
4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Trifluoromethyl)phenyl]-3,5-thiomorpholinedione, also known as TFPT, is a synthetic compound with a molecular formula of C12H8F3NO2S. This compound is widely used in scientific research due to its unique properties and potential applications.
科学的研究の応用
Fluorescent Chemosensors
Compounds based on 4-methyl-2,6-diformylphenol (DFP) derivatives, including those with trifluoromethyl phenyl groups, have shown significant potential in the development of chemosensors. These chemosensors are capable of detecting various analytes, such as metal ions, anions, and neutral molecules, with high selectivity and sensitivity. The presence of formyl groups in DFP offers numerous opportunities to modulate its sensing selectivity and sensitivity, thereby paving the way for the development of more advanced chemosensors (P. Roy, 2021).
Organic Light-Emitting Diodes (OLEDs)
The application of BODIPY-based materials, which include the trifluoromethyl phenyl group, in OLEDs has been poorly explored despite their potential as sensors, organic thin-film transistors, and organic photovoltaics. Recent developments in the structural design and synthesis of BODIPY-based organic semiconductors have highlighted their potential as active materials in OLED devices, including as near-IR emitters promoted by aggregation-induced emission (AIE) (B. Squeo & M. Pasini, 2020).
Antitubercular Drug Design
The trifluoromethyl (-CF3) substituent, a common feature in the structural framework of antitubercular agents, has been shown to modulate the pharmacodynamic and pharmacokinetic behavior of these compounds. Incorporation of the trifluoromethyl group into antitubercular agents has been observed to improve their potency, suggesting its significant role in modern antitubercular drug design (Sidharth Thomas, 1969).
Proteostasis Maintenance
The use of 4-phenylbutyric acid (4-PBA) in various biological systems, including as a chemical chaperone, has been extensively studied. 4-PBA helps in preventing misfolded protein aggregation and alleviating endoplasmic reticulum (ER) stress, thereby maintaining proteostasis. This property is critical for the correct folding of proteins used in membranes or secreted out of the cell, with implications for treating various pathologies (P. Kolb et al., 2015).
Photoaffinity Labeling in Structural Biology
Photoaffinity labeling (PAL), using photoreactive groups such as arylazide, benzophenone, and 3-(trifluoromethyl)-3-phenyldiazirine, plays an essential role in structural biology. It helps in studying protein-ligand interactions, revealing structural changes in receptors, and investigating biological membranes and nucleotide-protein complexes. PAL, combined with modern analytical techniques, remains a crucial approach in elucidating the organization of biological systems (E. Vodovozova, 2007).
特性
IUPAC Name |
4-[4-(trifluoromethyl)phenyl]thiomorpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2S/c12-11(13,14)7-1-3-8(4-2-7)15-9(16)5-18-6-10(15)17/h1-4H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRVZYLFBSDEOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-4-fluorophenyl)formamido]propanoic acid](/img/structure/B2773571.png)
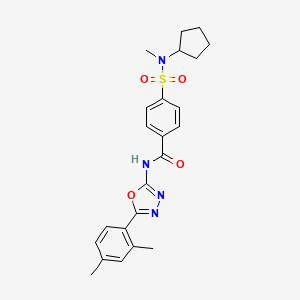
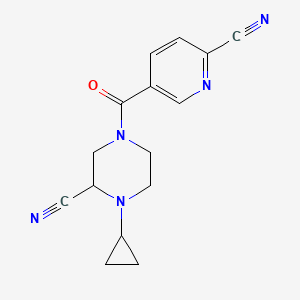
![2-((4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2773576.png)
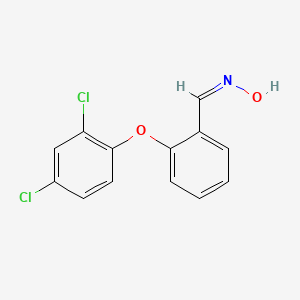
![1-[5-(piperidin-1-ylsulfonyl)pyridin-2-yl]-1H-imidazole-4-carbohydrazide](/img/structure/B2773581.png)
